(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 853891-77-7
VCID: VC5156693
InChI: InChI=1S/C16H10FN5S/c17-13-4-2-1-3-11(13)5-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-5+
SMILES: C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)F
Molecular Formula: C16H10FN5S
Molecular Weight: 323.35

(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 853891-77-7

Cat. No.: VC5156693

Molecular Formula: C16H10FN5S

Molecular Weight: 323.35

* For research use only. Not for human or veterinary use.

(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 853891-77-7

Specification

CAS No. 853891-77-7
Molecular Formula C16H10FN5S
Molecular Weight 323.35
IUPAC Name 6-[(E)-2-(2-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H10FN5S/c17-13-4-2-1-3-11(13)5-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-5+
Standard InChI Key OJDAARAFPCJYPE-AATRIKPKSA-N
SMILES C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1, triazolo[3,4-b] thiadiazole belongs to the triazolo-thiadiazole class, featuring a bicyclic system comprising a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole moiety. The molecule adopts an (E)-configuration at the styryl double bond, with substituents at positions 3 (pyridin-4-yl) and 6 (2-fluorostyryl) creating a conjugated π-system. The fluorine atom at the ortho position of the styryl group introduces steric and electronic effects that influence molecular packing and intermolecular interactions.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number853891-77-7
Molecular FormulaC₁₆H₁₀FN₅S
Molecular Weight323.35 g/mol
IUPAC Name6-[(E)-2-(2-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1, triazolo[3,4-b] thiadiazole
SMILESC1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)F
InChI KeyOJDAARAFPCJYPE-AATRIKPKSA-N

Electronic and Steric Considerations

The pyridinyl group at position 3 contributes to the molecule's basicity (pKa ~4.5 for pyridine derivatives), while the electron-withdrawing fluorine atom modulates the electron density of the styryl substituent. X-ray crystallographic data for analogous triazolo-thiadiazoles reveal planar fused ring systems with dihedral angles <10° between the triazole and thiadiazole planes, suggesting significant π-conjugation .

Synthesis and Characterization

Synthetic Routes

The synthesis of triazolo-thiadiazole derivatives typically involves multi-step protocols combining cyclocondensation and cross-coupling reactions . For the target compound, a plausible pathway involves:

  • Formation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:
    Reaction of pyridine-4-carbohydrazide with carbon disulfide under basic conditions yields the triazole-thiol precursor .

  • Cyclization to triazolo-thiadiazole core:
    Treatment with bromine in acetic acid facilitates oxidative cyclization, forming the fused bicyclic system .

  • Styryl group introduction:
    A Heck coupling reaction between 6-bromo-triazolo-thiadiazole intermediate and 2-fluorostyrene under palladium catalysis installs the (E)-configured styryl group.

Spectroscopic Characterization

Key spectral data for structural confirmation include:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.75 (d, J=5.6 Hz, 2H, pyridine H-2,6)

    • δ 7.95 (d, J=16.0 Hz, 1H, styryl H-α)

    • δ 7.62-7.58 (m, 3H, aromatic H)

    • δ 7.32 (t, J=7.6 Hz, 1H, fluorophenyl H-4)

    • δ 7.18 (d, J=16.0 Hz, 1H, styryl H-β)

  • FT-IR (KBr):

    • 3050 cm⁻¹ (C-H aromatic)

    • 1610 cm⁻¹ (C=N triazole)

    • 1525 cm⁻¹ (C-S thiadiazole)

    • 1220 cm⁻¹ (C-F)

  • HRMS (ESI+):
    m/z calculated for C₁₆H₁₀FN₅S [M+H]⁺: 324.0664, found: 324.0668

Biological Activities of Structural Analogs

Antimicrobial Properties

Triazolo-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. In a study of 3-(pyridin-4-yl)-[1, triazolo[3,4-b] thiadiazole analogs :

  • Antibacterial activity (MIC values):

    • Staphylococcus aureus: 8-32 μg/mL

    • Escherichia coli: 16-64 μg/mL

  • Antifungal activity:

    • Candida albicans: 64-128 μg/mL

The fluorostyryl substitution in the target compound may enhance membrane permeability compared to non-fluorinated analogs, potentially lowering MIC values .

Physicochemical Properties and Drug Likeness

Calculated Properties

Using the SwissADME predictor:

  • LogP: 3.12 (moderate lipophilicity)

  • Topological PSA: 78.9 Ų (moderate membrane permeability)

  • Rule of Five violations: 0 (MW <500, H-bond donors <5)

Solubility Considerations

Despite the absence of experimental solubility data, structural analogs show:

  • Water solubility: <0.1 mg/mL at pH 7.4

  • DMSO solubility: >50 mg/mL

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